(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate
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Overview
Description
(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate: is a complex organic compound with a molecular formula of C27H28O18 and a molecular weight of 640.50 g/mol . This compound is known for its intricate structure, which includes multiple hydroxyl groups and a benzopyran ring system. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the benzopyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
advancements in organic synthesis techniques and the use of automated synthesis equipment may facilitate its production on a larger scale in the future .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the benzopyran ring, potentially forming alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex glycosylation reactions and the behavior of polyhydroxylated benzopyran systems .
Biology
Biologically, the compound is investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also have interactions with various enzymes and proteins, making it a subject of interest in enzymology and protein chemistry .
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrial applications are less common but may include its use as a precursor for the synthesis of other complex organic molecules or as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of (7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzopyran ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl O-beta-D-glucopyranosyl-
- beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl O-beta-D-mannopyranosyl-
- beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl O-beta-D-xylopyranosyl-
Uniqueness
The uniqueness of (7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate lies in its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
77154-70-2 |
---|---|
Molecular Formula |
C27H28O18 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C27H28O18/c28-7-15-18(33)19(34)20(35)23(42-15)44-25-26(39,9-1-4-12(30)13(31)5-9)21(36)22(37)27(40,45-25)24(38)43-16-8-41-14-6-10(29)2-3-11(14)17(16)32/h1-6,8,15,18-23,25,28-31,33-37,39-40H,7H2/t15-,18+,19+,20-,21+,22+,23+,25-,26-,27+/m1/s1 |
InChI Key |
GYYXDIJLARMBGR-VWALGMAWSA-N |
SMILES |
C1=CC(=C(C=C1C2(C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@]2([C@H]([C@@H]([C@](O[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2(C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Key on ui other cas no. |
77154-70-2 |
Origin of Product |
United States |
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